molecular formula C11H15NO B13176824 3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile

3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile

Cat. No.: B13176824
M. Wt: 177.24 g/mol
InChI Key: OSEMNKAEHPGWOG-UHFFFAOYSA-N
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Description

3-{Bicyclo[221]heptan-2-yl}-3-methyloxirane-2-carbonitrile is an organic compound with the molecular formula C11H15NO It is characterized by a bicyclic structure fused with an oxirane ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction using peracids such as meta-chloroperoxybenzoic acid (mCPBA).

    Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxirane derivatives with additional oxygen functionalities.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophilic sites in biomolecules. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carbonitrile: Similar bicyclic structure but lacks the oxirane ring.

    2,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: Contains a hydroxyl group instead of the nitrile and oxirane functionalities.

    Phenylmethylene)bicyclo[2.2.1]heptan-2-one: Contains a ketone group instead of the nitrile and oxirane functionalities.

Uniqueness

3-{Bicyclo[221]heptan-2-yl}-3-methyloxirane-2-carbonitrile is unique due to its combination of a bicyclic structure, an oxirane ring, and a nitrile group

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C11H15NO/c1-11(10(6-12)13-11)9-5-7-2-3-8(9)4-7/h7-10H,2-5H2,1H3

InChI Key

OSEMNKAEHPGWOG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2CC3CCC2C3

Origin of Product

United States

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